

Crystal structure of 2-Iodo-4,6-dimethylpyrimidine

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Compound of Interest

Compound Name: **2-Iodo-4,6-dimethylpyrimidine**

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An In-Depth Technical Guide to the Crystal Structure of **2-Iodo-4,6-dimethylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of **2-Iodo-4,6-dimethylpyrimidine** ($C_6H_7IN_2$). The document elucidates the key structural features, intermolecular interactions, and the experimental methodologies employed in its characterization. A detailed examination of the crystallographic data reveals a well-defined supramolecular architecture governed by halogen bonding and π – π stacking interactions. This guide is intended to serve as a critical resource for researchers in medicinal chemistry, materials science, and drug development, offering foundational knowledge for the design of novel pyrimidine-based compounds.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents and functional materials. Their prevalence in biologically active molecules, including nucleobases, underscores their importance. The introduction of a halogen atom, such as iodine, onto the pyrimidine scaffold significantly influences the molecule's electronic properties and introduces the potential for specific, directional intermolecular interactions, namely halogen bonding. **2-**

Iodo-4,6-dimethylpyrimidine serves as an important intermediate in cross-coupling reactions for the synthesis of a variety of pyrimidine ligands[1][2]. Understanding its solid-state structure is paramount for predicting its reactivity, stability, and potential for polymorphism, all of which are critical parameters in drug development and materials engineering.

Molecular and Crystal Structure

The molecular structure of **2-Iodo-4,6-dimethylpyrimidine** consists of a central pyrimidine ring substituted with an iodine atom at the 2-position and two methyl groups at the 4- and 6-positions. The non-hydrogen atoms of the molecule are located on a crystallographic mirror plane[1][2][3]. A notable feature of the determined structure is the disorder of the hydrogen atoms of the methyl groups, which are distributed over two positions with equal occupancy[1][2].

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise data on the crystal system, unit cell dimensions, and other key crystallographic parameters. This data is essential for the unambiguous identification and characterization of the solid-state form of the compound.

Parameter	Value	Reference
Chemical Formula	C ₆ H ₇ IN ₂	[1][2][4]
Molecular Weight	234.04 g/mol	[1][2]
Crystal System	Orthorhombic	[1][2]
Space Group	P n m a	[2]
a	7.930 (2) Å	[1][2]
b	7.0256 (19) Å	[1][2]
c	14.499 (4) Å	[1][2]
Volume	807.8 (4) Å ³	[1][2]
Z	4	[1][2]
Temperature	296 K	[1][2]
Radiation	Mo Kα ($\lambda = 0.71073$ Å)	[1]
Density (calculated)	1.924 Mg m ⁻³	[1]

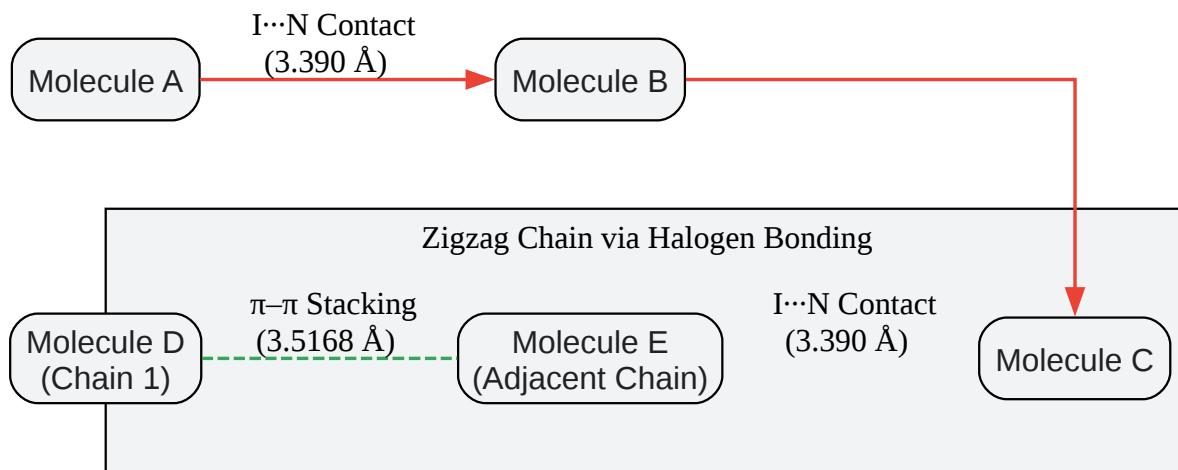
Supramolecular Architecture: The Role of Intermolecular Interactions

The crystal packing of **2-Iodo-4,6-dimethylpyrimidine** is not arbitrary; it is directed by specific and significant intermolecular forces that lead to a highly organized two-dimensional supramolecular architecture[1][2][3].

A defining feature of the crystal structure is the presence of short intermolecular contacts between the iodine atom of one molecule and a nitrogen atom of an adjacent molecule (I···N). The measured distance of 3.390 (3) Å is notably shorter than the sum of the van der Waals radii of iodine and nitrogen, which is a hallmark of a halogen bond[1][2]. These interactions link the molecules into zigzag chains, forming a foundational motif in the crystal lattice[1][2][3].

Complementing the halogen bonds are strong intermolecular π – π stacking interactions between the pyrimidine rings of adjacent molecules. The centroid-to-centroid distance between

the distance between these stacked rings is 3.5168 (10) Å[1][2]. This distance indicates a significant attractive interaction that contributes to the stability of the crystal structure and the formation of the two-dimensional network[1][2][3].



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Intermolecular interactions in **2-Iodo-4,6-dimethylpyrimidine**.

Experimental Methodology

The determination of this crystal structure relies on a systematic experimental workflow, from synthesis and crystallization to data collection and structure refinement.

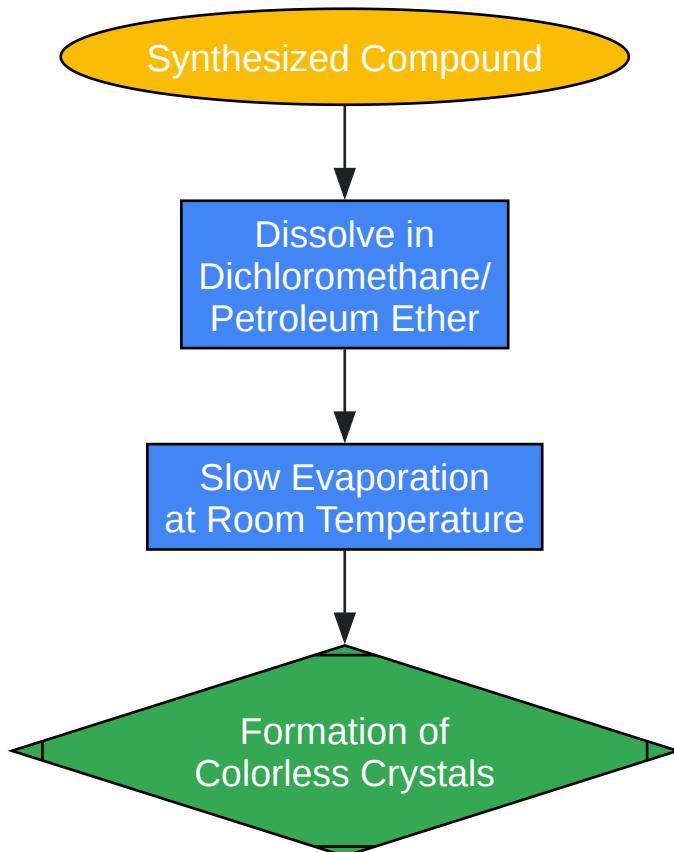
Synthesis and Crystallization

The synthesis of **2-Iodo-4,6-dimethylpyrimidine** follows established literature procedures. The precursor, 4,6-dimethyl-2-chloropyrimidine, is synthesized according to the method described by Kosolapoff & Roy (1961)[1][2]. The title compound is then prepared from this precursor.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.

- **Dissolution:** The synthesized **2-Iodo-4,6-dimethylpyrimidine** was dissolved in a dichloromethane-petroleum ether solution.

- Evaporation: The solution was allowed to stand at room temperature, permitting slow evaporation of the solvents.
- Crystal Growth: Over time, colorless, block-like crystals of the title compound formed[1].



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Workflow for the crystallization of the title compound.

X-ray Diffraction Data Collection and Refinement

The crystallographic data were collected using a state-of-the-art diffractometer, and the resulting data were processed and refined to yield the final structural model.

Data Collection Parameters:

- Instrument: Bruker SMART APEXII CCD area-detector diffractometer[1][2].
- Reflections Measured: 5541[1][2].

- Independent Reflections: 817[1][2].
- Absorption Correction: A multi-scan correction was applied using the SADABS program[1][2].

Structure Refinement: The structure was solved and refined against F^2 using all reflections. The final R-factor, $R[F^2 > 2\sigma(F^2)]$, was 0.026, and the weighted R-factor, $wR(F^2)$, was 0.066, indicating a high-quality refinement[1]. Hydrogen atoms were placed in geometrically idealized positions and treated as riding atoms[1][2].

Conclusion and Future Outlook

The crystal structure of **2-*Iodo-4,6-dimethylpyrimidine*** is a testament to the directing power of halogen bonding and $\pi-\pi$ stacking in the formation of ordered supramolecular assemblies. The detailed structural data presented herein provides a solid foundation for understanding the solid-state behavior of this and related compounds. For drug development professionals, this knowledge is crucial for anticipating potential polymorphic forms and for designing crystal engineering strategies to optimize the physicochemical properties of active pharmaceutical ingredients. For materials scientists, the well-defined intermolecular interactions offer a blueprint for the rational design of new functional materials with tailored electronic and optical properties.

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